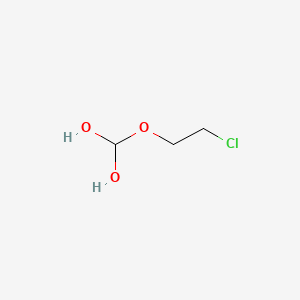

(2-Chloroethoxy)methanediol

Beschreibung

Foundational Principles of Hydrated Aldehydes: Methanediol (B1200039) and its Analogues

(2-Chloroethoxy)methanediol can be considered a derivative of methanediol, the simplest geminal diol. wikipedia.org Understanding the behavior of methanediol in aqueous systems is crucial for contextualizing the properties of its more complex analogues.

Geminal diols, or hydrates, exist in a reversible equilibrium with their corresponding aldehydes or ketones in the presence of water. libretexts.org The position of this equilibrium is highly dependent on the structure of the carbonyl compound. libretexts.org For simple ketones like acetone, the equilibrium heavily favors the ketone form. wikipedia.org Conversely, for formaldehyde (B43269), the equilibrium strongly favors the hydrated form, methanediol (also known as methylene (B1212753) glycol). wikipedia.orgwikipedia.orgchemistrysteps.com An aqueous solution of formaldehyde is composed of 99.9% methanediol at equilibrium. libretexts.org

The equilibrium constant (Khydr) for this reaction quantifies the preference for the hydrate (B1144303) form. Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and shift the equilibrium toward the more stable gem-diol. libretexts.org For example, the presence of strongly electron-withdrawing trichloromethyl group in chloral (B1216628) results in chloral hydrate being the favored species. wikipedia.orgmasterorganicchemistry.com This principle is directly relevant to halogenated aldehyde hydrates. The hydration process can be catalyzed by either acid or base, which increases the rate of reaction but does not alter the position of the equilibrium. libretexts.orgpdx.edu

Table 1: Equilibrium Constants for the Hydration of Various Carbonyl Compounds This table illustrates the influence of electronic effects on the stability of geminal diols in aqueous solution.

| Carbonyl Compound | Hydrate (Geminal Diol) | Khydr ([Hydrate]/[Carbonyl]) |

| Formaldehyde (H₂C=O) | Methanediol | 1 x 10³ wikipedia.orgwikiwand.comebi.ac.uk |

| Acetone ((CH₃)₂C=O) | Propane-2,2-diol | 1 x 10⁻³ wikipedia.org |

| Hexafluoroacetone ((CF₃)₂C=O) | Hexafluoropropane-2,2-diol | 1 x 10⁶ wikipedia.org |

| Chloral (Cl₃CCHO) | Chloral Hydrate | 500 orgoreview.com |

In concentrated aqueous solutions, methanediol undergoes oligomerization to form a series of short polymers known as polyoxymethylenes, with the general formula HO(CH₂O)ₙH. wikipedia.orgwikiwand.comebi.ac.uk These oligomers are in equilibrium with methanediol and formaldehyde. wikipedia.org This polymerization is a key characteristic of formaldehyde solutions and leads to the formation of industrially significant products like paraformaldehyde, a solid mixture of polyoxymethylene glycols. wikipedia.orgdbpedia.org Another related compound is 1,3,5-trioxane, a cyclic trimer of formaldehyde. wikipedia.orgwikiwand.com This tendency to polymerize is a critical aspect of formaldehyde chemistry, driven by the reactivity of the methanediol intermediate. smolecule.comwho.int

Structural Characteristics of this compound

The chemical identity of this compound (CAS No. 71501-28-5) is defined by its constituent functional groups and their spatial arrangement. smolecule.comechemi.com

Table 2: Physicochemical Properties of this compound A summary of key identifiers and computed properties for the title compound.

| Property | Value |

| CAS Number | 71501-28-5 echemi.com |

| Molecular Formula | C₃H₇ClO₃ smolecule.comechemi.com |

| Molecular Weight | 126.54 g/mol echemi.com |

| Boiling Point | 64.8°C at 760 mmHg guidechem.com |

| Refractive Index | 1.472 guidechem.com |

| Hydrogen Bond Donor Count | 2 echemi.com |

| Hydrogen Bond Acceptor Count | 3 echemi.com |

| Rotatable Bond Count | 3 echemi.com |

This compound is structurally composed of two primary moieties:

The Methanediol Group (-CH(OH)₂): This is the geminal diol functional group, resulting from the hydration of an aldehyde. smolecule.com It confers hydrophilic properties to the molecule and is the site of potential equilibrium reactions, such as dehydration back to the parent aldehyde.

The 2-Chloroethoxy Group (Cl-CH₂-CH₂-O-): This group consists of an ethyl ether substituted with a chlorine atom at the second position. The chlorine atom acts as an electron-withdrawing group, which can influence the stability of the adjacent geminal diol. The ether linkage provides a degree of flexibility to the molecule. smolecule.com

The compound is the hydrate of 2-chloroethoxyacetaldehyde. Its synthesis can be achieved through methods such as the hydration of formaldehyde in the presence of ethylene (B1197577) chlorohydrin. smolecule.com

For the 2-chloroethyl group, studies on 2-chloroethanol (B45725) show that multiple conformers exist, including gauche and anti (or trans) forms. cdnsciencepub.com The gauche conformation, where the hydroxyl and chlorine substituents are 60 degrees apart, is found to be particularly stable. askfilo.com This stability is often attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the chlorine atom. askfilo.com In the solid state, 2-chloroethanol can exist in a stable crystalline phase consisting only of gauche molecules. cdnsciencepub.com The presence of the ether oxygen in this compound would similarly influence the conformational preferences around the C-C bond of the chloroethoxy moiety.

The geminal diol group also has conformational possibilities related to the orientation of the two hydroxyl groups. Theoretical studies on methanediol itself have identified conformers with C₂ and Cₛ symmetries, with the C₂ form being slightly more stable due to reduced steric repulsion between the hydroxyl groups. uhmreactiondynamics.org The interplay between the conformations of the chloroethoxy tail and the methanediol head would define the lowest energy state of the entire molecule.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71501-28-5 |

|---|---|

Molekularformel |

C3H7ClO3 |

Molekulargewicht |

126.54 g/mol |

IUPAC-Name |

2-chloroethoxymethanediol |

InChI |

InChI=1S/C3H7ClO3/c4-1-2-7-3(5)6/h3,5-6H,1-2H2 |

InChI-Schlüssel |

VHCHUZXKUGQCMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCl)OC(O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Chloroethoxy Methanediol

Derivatization from Related Acetal (B89532) Precursors

Strategies for Modifying Existing Acetal Structures to Obtain (2-Chloroethoxy)methanediol

One plausible, albeit complex, pathway to this compound involves the selective modification of a suitable acetal precursor. This approach circumvents the direct and often difficult-to-control reaction between an aldehyde and an alcohol. The primary strategies would involve the partial hydrolysis or hydrogenolysis of a symmetrical or an unsymmetrical acetal.

A key starting material could be bis(2-chloroethoxy)methane, the symmetrical acetal formed from formaldehyde (B43269) and two equivalents of 2-chloroethanol (B45725). The core of this strategy lies in the selective cleavage of one of the two ether linkages to yield the target hemiacetal.

Selective Acid-Catalyzed Hydrolysis:

The most direct method for converting an acetal to a hemiacetal is through carefully controlled acid-catalyzed hydrolysis. The reaction mechanism involves the protonation of one of the acetal oxygen atoms, followed by the departure of an alcohol molecule (2-chloroethanol) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water at the carbocation center yields the protonated hemiacetal, which then deprotonates to give the final product.

The primary challenge is preventing the reaction from proceeding to complete hydrolysis, which would result in the formation of formaldehyde and 2-chloroethanol. Achieving this selectivity requires meticulous control over reaction conditions:

Stoichiometry of Water: Using a substoichiometric amount of water relative to the acetal can limit the extent of hydrolysis.

Reaction Time and Temperature: Low temperatures and short reaction times are crucial to isolate the kinetic hemiacetal product before it undergoes further reaction.

Catalyst Choice: Mildly acidic catalysts, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or silica (B1680970) gel, can provide the necessary activation without aggressively promoting the second hydrolysis step.

An alternative precursor could be an unsymmetrical acetal, such as methoxy(2-chloroethoxy)methane. In this case, the challenge shifts to achieving regioselective cleavage of the methoxy (B1213986) group over the 2-chloroethoxy group. This selectivity can often be influenced by the electronic and steric nature of the alcohol groups.

Reductive Cleavage (Hydrogenolysis):

Another advanced strategy involves the reductive cleavage of an acetal containing a readily cleavable protecting group. For instance, one could synthesize an acetal like benzyloxy(2-chloroethoxy)methane. The benzyl (B1604629) group can be selectively removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which typically does not affect the chloroalkyl group. This process would yield this compound directly.

The table below summarizes hypothetical reaction conditions for these transformations based on analogous reactions reported in organic synthesis literature.

| Precursor Acetal | Reagents & Conditions | Potential Outcome & Selectivity Challenge |

| Bis(2-chloroethoxy)methane | H₂O (0.9 eq.), PPTS, CH₂Cl₂, 0 °C | Formation of this compound; risk of over-hydrolysis to formaldehyde. |

| Methoxy(2-chloroethoxy)methane | Dilute HCl (aq.), THF, -10 °C | Potentially selective cleavage of the less hindered methoxy group. |

| Benzyloxy(2-chloroethoxy)methane | H₂, Pd/C (10%), Ethanol, 25 °C | Selective hydrogenolysis of the benzyl ether bond to yield the target hemiacetal. |

Evaluation of Regioselectivity and Stereoselectivity in Synthesis

The concepts of regioselectivity and stereoselectivity are central to modern organic synthesis. While the target molecule, this compound, is itself achiral and presents a limited scope for regiochemical considerations in its direct formation, these principles are paramount when considering its synthesis from more complex precursors or its potential reactions.

Regioselectivity:

Regioselectivity would become a critical factor if the synthesis started from a diol containing nonequivalent hydroxyl groups. For example, if one were to attempt a selective mono-acetalization of a molecule like propane-1,2-diol with a formaldehyde equivalent followed by conversion of the remaining hydroxyl group, the regioselectivity of the initial acetalization would be key.

In the context of modifying an existing acetal, such as methoxy(2-chloroethoxy)methane, regioselectivity refers to the preferential cleavage of one C-O bond over the other. This is often governed by:

Electronic Effects: The electron-withdrawing nature of the chlorine atom in the 2-chloroethoxy group slightly destabilizes the adjacent C-O bond to protonation compared to the methoxy group. However, the primary determinant is the stability of the potential leaving group (methanol vs. 2-chloroethanol).

Steric Hindrance: The less sterically hindered group is often more susceptible to cleavage. In this case, the methoxy group is smaller than the 2-chloroethoxy group, potentially favoring its departure.

Stereoselectivity:

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity is not a concern in its direct synthesis.

However, the principles of stereoselectivity would be highly relevant if the alcohol component were chiral. For instance, if the synthesis involved a chiral alcohol, such as (R)-1-chloropropan-2-ol, reacting with formaldehyde, the reaction could potentially lead to the formation of diastereomeric hemiacetals if a chiral center already existed in the formaldehyde equivalent or if a chiral catalyst were used.

The table below outlines the controlling factors for selectivity in analogous acetal-forming or -cleaving reactions.

| Selectivity Type | Controlling Factors | Example Context |

| Regioselectivity | Steric hindrance, electronic effects of substituents, nature of the catalyst, reaction temperature. | Selective hydrolysis of the methoxy group from methoxy(2-chloroethoxy)methane. |

| Stereoselectivity | Chirality of substrates, use of chiral auxiliaries or catalysts, reaction mechanism (e.g., Sₙ1 vs. Sₙ2 pathways). | Reaction of a chiral alcohol with formaldehyde, potentially leading to diastereomers. |

Reactivity and Mechanistic Investigations of 2 Chloroethoxy Methanediol

Dehydration Reactions of the Geminal Diol Functionality

Geminal diols, or hydrates of aldehydes and ketones, are often unstable and exist in equilibrium with their corresponding carbonyl compounds. The geminal diol in (2-Chloroethoxy)methanediol is expected to be in equilibrium with 2-chloroethoxy)formaldehyde. This equilibrium can be shifted, and further reactions can be induced, under specific conditions.

Under acidic conditions, the hydroxyl groups of the geminal diol can be protonated, turning them into good leaving groups (water).

Formation of Ethers: While the direct formation of an ether from the dehydration of the geminal diol itself is not a standard pathway, intermolecular dehydration between two molecules of this compound or with another alcohol could potentially occur under strong acid catalysis and high temperatures, though this is generally a less common reaction for geminal diols compared to simple dehydration.

Formation of Aldehydes (Dehydration): The most probable reaction for the geminal diol under acidic conditions is dehydration to form the corresponding aldehyde, (2-chloroethoxy)formaldehyde. The mechanism involves the protonation of one of the hydroxyl groups by an acid catalyst, followed by the departure of a water molecule to form a resonance-stabilized oxocarbenium ion. A subsequent deprotonation by a base (such as water or the conjugate base of the acid catalyst) yields the aldehyde. This process is typically reversible.

It is important to note that the formation of alkenes from the dehydration of a geminal diol is not a plausible reaction pathway. Alkene formation via dehydration typically requires two adjacent carbon atoms, one bearing a hydroxyl group and the other a hydrogen atom.

The dehydration of the geminal diol functionality is expected to be sensitive to both temperature and the concentration of the acid catalyst.

Temperature:

According to Le Chatelier's principle, since dehydration is an endothermic process, increasing the reaction temperature will favor the formation of the aldehyde product by shifting the equilibrium towards the products. Higher temperatures provide the necessary energy to overcome the activation barrier for the elimination of water.

Catalyst Concentration:

An increase in the concentration of the acid catalyst will increase the rate of the dehydration reaction. The catalyst facilitates the reaction by increasing the concentration of the protonated intermediate, which is the precursor to water elimination. A higher catalyst concentration leads to a faster attainment of equilibrium.

The following table outlines the expected influence of these parameters on the dehydration of the geminal diol in this compound.

| Parameter | Effect on Dehydration Rate | Effect on Product Yield (Aldehyde) |

| Temperature | ||

| Increase | Increases | Increases (at equilibrium) |

| Decrease | Decreases | Decreases (at equilibrium) |

| Catalyst Concentration | ||

| Increase | Increases | No effect on equilibrium position, but equilibrium is reached faster |

| Decrease | Decreases | No effect on equilibrium position, but equilibrium is reached slower |

Competing Elimination Pathways

The reactivity of this compound is influenced by the presence of both a geminal diol and a 2-chloroethoxy group. This structure allows for competing elimination pathways, primarily involving the chloroethoxy moiety. These reactions are generally influenced by reaction conditions such as the nature of the base or acid present and the solvent.

One plausible elimination pathway is a dehydrochlorination reaction , which can proceed via different mechanisms. Under basic conditions, an E2 (elimination, bimolecular) mechanism is likely. In this concerted step, a base would abstract a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), while simultaneously the chloride ion departs. The presence of the electron-withdrawing ether oxygen would be expected to increase the acidity of the β-hydrogens, potentially facilitating this reaction.

Alternatively, under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid or in a highly polar, ionizing solvent), an E1 (elimination, unimolecular) mechanism could occur. This would involve the initial slow departure of the chloride ion to form a carbocation, followed by rapid deprotonation by a weak base (like water or an alcohol) to form an alkene.

It is also important to consider the competition between elimination and nucleophilic substitution reactions. Under both acidic and basic conditions, substitution (SN1 or SN2) at the carbon bearing the chlorine can compete with elimination (E1 or E2). The outcome is often dictated by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while smaller, less basic nucleophiles favor substitution. Theoretical studies on related systems have shown that under acidic conditions, substitution is often favored, whereas elimination prevails under basic conditions. nih.govnih.govscienceopen.com

The geminal diol moiety could potentially influence these pathways. For instance, intramolecular hydrogen bonding might affect the conformation of the molecule and thus the stereoelectronic requirements for elimination.

Table 1: Plausible Competing Pathways for the 2-Chloroethoxy Group

| Reaction Type | Mechanism | Reagents/Conditions | Plausible Products |

|---|---|---|---|

| Elimination | E2 | Strong, bulky base (e.g., potassium tert-butoxide) | Vinyl ether derivative |

| Elimination | E1 | Protic, ionizing solvent; heat | Vinyl ether derivative |

| Substitution | SN2 | Strong, non-bulky nucleophile (e.g., NaOH) | Hydroxyethyl ether derivative |

Hydrolysis Reactions of this compound

The hydrolysis of this compound is a complex process involving both the geminal diol and the ether linkage. The rates and mechanisms of these reactions are highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis Mechanisms Leading to Methanediol (B1200039) and Ethylene (B1197577) Glycol Derivatives

In acidic aqueous solutions, both the geminal diol and the ether functional groups are susceptible to hydrolysis. The geminal diol exists in equilibrium with formaldehyde (B43269) and water, and this equilibrium is catalyzed by acid. libretexts.orgquora.com The mechanism involves protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a protonated formaldehyde, which is then attacked by water.

The ether linkage can also undergo acid-catalyzed cleavage. libretexts.org The mechanism typically begins with the protonation of the ether oxygen, making it a better leaving group. Following this, the reaction can proceed via two main pathways depending on the structure of the ether:

SN2 Pathway : A nucleophile (in this case, water) attacks the less sterically hindered carbon adjacent to the protonated ether oxygen, leading to the displacement of the alcohol. For this compound, this would involve the attack of water on the carbon of the methanediol moiety or the carbon adjacent to the chlorine.

SN1 Pathway : If a stable carbocation can be formed, the protonated ether can dissociate to form an alcohol and a carbocation, which is then captured by a nucleophile.

Given the primary nature of the carbons in the ethoxy group, an SN2 mechanism is generally more likely for the cleavage of the ether bond. libretexts.org The hydrolysis of the ether bond would lead to the formation of ethylene glycol and methanediol. The methanediol would then be in equilibrium with formaldehyde.

Neighboring group participation from the hydroxyl groups of the geminal diol could potentially accelerate the hydrolysis of the ether linkage through intramolecular catalysis. acs.org For instance, one of the hydroxyl groups could act as an internal nucleophile, attacking the carbon of the chloroethoxy group.

Equilibrium Studies and Hydrolytic Stability

While specific equilibrium data for this compound is not available in the literature, the stability of the molecule in aqueous solution will be governed by the equilibria of its constituent functional groups. Geminal diols are generally unstable and exist in equilibrium with the corresponding carbonyl compound and water. quora.comstackexchange.com The position of this equilibrium is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups tend to stabilize the geminal diol form. stackexchange.com The chloroethoxy group, being electron-withdrawing, would be expected to shift the equilibrium towards the geminal diol form to some extent compared to unsubstituted methanediol.

The hydrolytic stability of the ether linkage in this compound is also a key factor. Acetals and ethers are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. nih.govbham.ac.ukresearchgate.net The rate of hydrolysis is influenced by the stability of the carbocation-like transition state. The presence of the electron-withdrawing chlorine atom might decrease the rate of acid-catalyzed ether cleavage compared to an unsubstituted ethoxy group.

Role of Water Activity in Hydrolysis Kinetics

Water is a reactant in the hydrolysis of both the geminal diol and the ether linkage. Therefore, the concentration, or more accurately, the activity of water, will play a crucial role in the kinetics of these reactions. In dilute aqueous solutions, the concentration of water is high and can be considered constant. However, in mixed solvent systems or at low water concentrations, the rate of hydrolysis will be dependent on the water activity.

For the hydrolysis of the geminal diol back to formaldehyde, a higher water activity will shift the equilibrium towards the diol form, according to Le Chatelier's principle. Conversely, in environments with low water activity, the dehydration to formaldehyde would be favored.

Similarly, the acid-catalyzed hydrolysis of the ether linkage is a reaction where water acts as the nucleophile. A decrease in water activity would be expected to decrease the rate of this reaction. In systems with very low water content, other nucleophiles present in the solution could compete with water, leading to different reaction products.

Other Characteristic Chemical Transformations

Beyond elimination and hydrolysis, the functional groups in this compound can undergo other characteristic chemical transformations, such as oxidation and reduction.

Oxidation and Reduction Pathways of the Functional Groups

The oxidation of this compound can target either the geminal diol or the chloroethoxy group. The geminal diol is essentially the hydrated form of formaldehyde. Oxidation of aldehydes is a common reaction, and therefore, under oxidizing conditions, the methanediol moiety would likely be oxidized to formic acid and subsequently to carbon dioxide and water.

The ether linkage is generally resistant to oxidation, but the presence of the chlorine atom and the primary nature of the carbons could make it susceptible to cleavage under strong oxidizing conditions. The primary alcohol that would be formed upon ether hydrolysis, ethylene glycol, can be oxidized to various products, including glycolaldehyde, glyoxal, glycolic acid, and oxalic acid, depending on the oxidizing agent and reaction conditions.

Reduction of this compound would primarily affect the chloroalkane functionality. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond through various methods, such as catalytic hydrogenation or with metal hydrides. This would result in the formation of ethoxymethanediol. The geminal diol itself is not typically susceptible to reduction under standard conditions; rather, its carbonyl equivalent (formaldehyde) would be the target for reduction, which would lead back to methanol. It has been reported that esters can be reduced to ethers using specific Lewis acid catalysts. apexmolecular.comorganic-chemistry.org

Table 3: Summary of Predicted Oxidation and Reduction Products

| Reaction Type | Reagent Type | Affected Functional Group | Plausible Product(s) |

|---|---|---|---|

| Oxidation | Mild Oxidizing Agent (e.g., Tollens' reagent) | Methanediol | Formic acid derivative |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Methanediol, Ethylene glycol (from hydrolysis) | Carbon dioxide, Oxalic acid |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | Chloroethoxy | Ethoxymethanediol |

Rearrangement Reactions Involving the Chloroethoxy or Methanediol Units

While specific experimental studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features—a geminal diol (methanediol) moiety and a chloroethoxy group—suggest several plausible rearrangement and intramolecular reaction pathways. These potential reactions are inferred from the well-established reactivity of related functional groups.

The primary modes of rearrangement for this compound can be categorized by the participating functional unit: the methanediol group and the chloroethoxy side chain.

Decomposition of the Methanediol Moiety

The methanediol unit, being a geminal diol, is inherently unstable and exists in equilibrium with its corresponding aldehyde and water. wikipedia.orgwikipedia.org This equilibrium strongly favors the carbonyl compound in most cases, with the exception of formaldehyde where the hydrate (B1144303), methanediol, is significant in aqueous solutions. wikipedia.orgchemistrysteps.com

The principal reaction of the methanediol moiety is therefore a decomposition, which can be considered a type of rearrangement where the hydroxyl groups are eliminated to form a more stable carbonyl group. This process involves the intramolecular elimination of a water molecule to yield 2-chloroethoxy)acetaldehyde.

Reaction Scheme:

This compound ⇌ (2-Chloroethoxy)acetaldehyde + H₂O

Theoretical calculations on methanediol itself indicate that while it is kinetically stable in the gas phase at low temperatures, its decomposition into formaldehyde and water is thermodynamically favored at higher temperatures (above 300 K). researchgate.netresearchgate.net The presence of catalysts, such as water molecules, can facilitate this decomposition by lowering the activation energy barrier for proton transfer.

Table 1: Thermodynamic Data for Methanediol Decomposition

| Parameter | Value | Conditions |

| Stability of Methanediol | Thermodynamically stable | < 100 K |

| Decomposition | Spontaneous | > 300 K |

| Unimolecular Decomposition Rate | <10⁻¹⁸ s⁻¹ | 300 K (in vacuum) |

This data is based on theoretical calculations for the parent compound, methanediol. researchgate.netresearchgate.net

Intramolecular Rearrangement of the Chloroethoxy Unit

The chloroethoxy group possesses the necessary structural elements for intramolecular rearrangement, primarily through neighboring group participation (also known as anchimeric assistance). wikipedia.orgdalalinstitute.com In this type of reaction, a neighboring atom or group within the molecule acts as an internal nucleophile, influencing the rate and stereochemistry of the reaction.

A plausible rearrangement for this compound involves an intramolecular Williamson ether synthesis. libretexts.orglumenlearning.com This reaction would lead to the formation of a cyclic ether. The reaction can be initiated by the deprotonation of one of the hydroxyl groups of the methanediol moiety, forming an alkoxide. This internal nucleophile can then attack the carbon atom bearing the chlorine atom in an intramolecular S(_N)2 reaction, displacing the chloride ion and forming a five-membered ring.

Reaction Steps:

Deprotonation: A base removes a proton from one of the hydroxyl groups of the methanediol, creating an alkoxide intermediate.

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon atom bonded to the chlorine.

Ring Closure: A cyclic ether is formed with the expulsion of a chloride ion.

The product of this rearrangement would be a hydroxylated 1,4-dioxane (B91453) derivative. The rate of such intramolecular cyclizations is dependent on the size of the ring being formed, with five- and six-membered rings being the most favored. lumenlearning.com

Table 2: Factors Influencing Intramolecular Cyclization

| Factor | Description | Favorable Condition for this compound |

| Ring Size | The stability and ease of formation of the cyclic product. | Formation of a 5-membered 1,3-dioxolane (B20135) or 6-membered 1,4-dioxane derivative is plausible. |

| Nucleophilicity | The ability of the deprotonated hydroxyl group to attack the carbon-chlorine bond. | The alkoxide is a strong nucleophile. |

| Leaving Group Ability | The ease with which the chloride ion is displaced. | Chloride is a good leaving group. |

It is also conceivable that the ether oxygen of the chloroethoxy group could participate as a neighboring group, leading to the formation of a cyclic oxonium ion intermediate. chem-station.com This intermediate could then be attacked by one of the hydroxyl groups to yield a rearranged product.

While direct experimental data for this compound is scarce, the fundamental principles of organic chemistry strongly suggest that the compound would be susceptible to decomposition of its methanediol unit and intramolecular cyclization involving the chloroethoxy tail.

Spectroscopic and Structural Elucidation of 2 Chloroethoxy Methanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

Advanced ¹H NMR and ¹³C NMR Analysis for Structural Confirmation

For (2-Chloroethoxy)methanediol, ¹H and ¹³C NMR spectra would provide crucial information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The methanediol (B1200039) group [-CH(OH)₂] would likely exhibit a unique chemical shift. The protons of the chloroethoxy group (-OCH₂CH₂Cl) would appear as two distinct signals, likely triplets, due to coupling with each other. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in this compound. The chemical shift of the carbon in the methanediol group would be particularly informative, appearing in a region typical for carbons bonded to two oxygen atoms. The two carbons of the chloroethoxy group would also have characteristic chemical shifts influenced by the neighboring oxygen and chlorine atoms.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values based on general NMR principles and data for similar functional groups.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| -CH(OH)₂ | 4.5 - 5.5 (singlet) | 85 - 95 |

| -OCH₂ CH₂Cl | 3.7 - 4.0 (triplet) | 65 - 75 |

| -OCH₂CH₂ Cl | 3.5 - 3.8 (triplet) | 40 - 50 |

| -CH(OH )_2 | Variable (broad singlet) | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals of the two methylene (B1212753) groups in the chloroethoxy fragment, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

Investigation of Dynamic Processes and Conformational Exchange via Variable Temperature NMR

Variable temperature (VT) NMR studies could provide insights into dynamic processes such as conformational exchange or changes in hydrogen bonding. For this compound, VT NMR could be used to study the rotation around the C-O bonds and to investigate the hydrogen bonding dynamics of the hydroxyl protons. Changes in the chemical shifts and signal shapes with temperature could indicate the presence of different conformers and allow for the determination of the energetic barriers between them.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Band Assignments for Hydroxyl, Ether, and Chloroalkane Moieties

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.

Hydroxyl (-OH) Group: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding.

Ether (C-O-C) Group: A strong C-O stretching band would be expected in the IR spectrum, typically in the range of 1050-1150 cm⁻¹.

Chloroalkane (C-Cl) Group: The C-Cl stretching vibration would give rise to a moderate to strong band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

A hypothetical data table for the expected vibrational band assignments is provided below. These are approximate ranges based on known data for similar functional groups.

| Functional Group | Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad, strong) | 3200-3600 (weak) |

| Ether (C-O-C) | C-O stretch | 1050-1150 (strong) | 1050-1150 (moderate) |

| Chloroalkane (C-Cl) | C-Cl stretch | 600-800 (moderate-strong) | 600-800 (strong) |

| Methylene (-CH₂) | C-H stretch | 2850-2960 (moderate) | 2850-2960 (strong) |

| Methanediol (-CH(OH)₂) | O-C-O stretch | 1000-1100 (moderate) | 1000-1100 (moderate) |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

The presence of two hydroxyl groups in the methanediol moiety and the ether oxygen atom allows for the possibility of both intermolecular and intramolecular hydrogen bonding.

Intermolecular Hydrogen Bonding: This would be the dominant form of hydrogen bonding in the condensed phase, leading to the broad O-H stretching band observed in the IR spectrum.

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between one of the hydroxyl groups and the ether oxygen or the other hydroxyl group could be investigated. The presence of a sharper, lower-frequency shoulder on the main O-H band in the IR spectrum, especially in dilute solutions in a non-polar solvent, could suggest intramolecular hydrogen bonding. In geminal diols, intramolecular hydrogen bonding is generally weak due to ring strain.

To definitively characterize the hydrogen bonding in this compound, concentration-dependent and temperature-dependent IR studies would be necessary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure. When a compound like this compound is analyzed, it is first ionized, forming a molecular ion whose mass corresponds to the molecular weight of the original molecule. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

High-resolution mass spectrometry (HRMS) is essential for determining the precise mass of a molecule and its elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov

For this compound, the molecular formula is C₃H₇ClO₃. The exact mass of its molecular ion ([M]⁺) can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O). Publicly available chemical databases confirm the monoisotopic mass of this compound to be 126.0083718 Da. nih.gov An experimental HRMS measurement yielding a value this precise would confirm the elemental formula C₃H₇ClO₃, distinguishing it from other potential compounds with the same nominal mass.

The presence of chlorine is also readily identified by the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, in the mass spectrum, the molecular ion peak (M) corresponding to the ³⁵Cl isotope will be accompanied by another peak (M+2) at two mass units higher, with an intensity approximately one-third of the M peak. This isotopic signature is a key identifier for chlorine-containing compounds.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇ClO₃ | nih.gov |

| Calculated Exact Mass ([M]⁺, ³⁵Cl) | 126.00837 Da | nih.gov |

| Calculated Exact Mass ([M+2]⁺, ³⁷Cl) | 128.00542 Da | Calculated |

| Expected Isotopic Ratio (M:M+2) | ~3:1 | Theoretical |

This compound contains several points of potential fragmentation: the geminal diol moiety, the ether linkage, and the chloroethyl group.

Instability of the Geminal Diol: Geminal diols are often unstable and can readily lose a molecule of water (H₂O, 18 Da) to form a corresponding aldehyde. uhmreactiondynamics.orgwikipedia.org It is therefore plausible that the molecular ion [C₃H₇ClO₃]⁺˙ would lose water to form an ion at m/z 108.0002 [C₃H₅ClO₂]⁺˙.

Ether Cleavage: Cleavage of the C-O ether bond is a common fragmentation pathway. This could lead to the formation of a [CH₂(OH)₂]⁺˙ ion (m/z 48.0211) and a C₂H₄Cl radical, or more likely, the formation of a chloroethoxy cation [CH₂CH₂OCl]⁺ (m/z 79.9821) or a [C₂H₄Cl]⁺ ion (m/z 63.0076) through cleavage and rearrangement. Studies on related chloroethoxy compounds show the prevalence of the chloroethyl fragment [ClCH₂CH₂]⁺ (m/z 63). dtic.mil

Alpha-Cleavage: Cleavage of the bond between the methanediol carbon and the ether oxygen could generate a formyl cation [CHO]⁺ (m/z 29.0028) or a hydroxymethyl cation [CH₂OH]⁺ (m/z 31.0184) after rearrangement.

Loss of HCl: Another potential fragmentation is the elimination of a neutral molecule of hydrogen chloride (HCl, 36 Da), which is common for chlorinated compounds.

Based on these principles, a proposed fragmentation scheme would likely show key fragment ions corresponding to the chloroethyl cation and ions resulting from the loss of water from the molecular ion.

| Proposed Fragment Ion | Formula | m/z (³⁵Cl) | Proposed Origin |

|---|---|---|---|

| [M-H₂O]⁺˙ | C₃H₅ClO₂ | 108.00 | Loss of water from the geminal diol |

| [C₂H₄Cl]⁺ | C₂H₄Cl | 63.01 | Cleavage of the ether bond |

| [CH₂OH]⁺ | CH₂O | 31.02 | Alpha-cleavage and rearrangement |

| [CH₃O]⁺ | CH₃O | 31.02 | Rearrangement following ether cleavage |

X-ray Crystallography for Solid-State Structure (if applicable to derivatives or co-crystals)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov The technique involves directing an X-ray beam at a single crystal, which diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a detailed 3D model of the electron density, and thus the atomic arrangement within the crystal lattice, can be constructed. nih.gov This provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature, there are no published X-ray crystal structures for this compound itself. This is not unexpected, as simple geminal diols are often unstable and difficult to isolate in a solid, crystalline form due to their tendency to equilibrate with their corresponding aldehyde or ketone and water. wikipedia.orgresearchgate.netresearchgate.net The equilibrium for many simple aldehydes lies in favor of the gem-diol only in aqueous solution. wikipedia.org

However, the technique of X-ray crystallography would be highly applicable to more stable derivatives or co-crystals of this compound. For instance, if the hydroxyl groups of the diol were converted into ester or ether groups, the resulting derivative would likely be more stable and amenable to crystallization. A successful crystallographic analysis of such a derivative would:

Confirm the molecular connectivity: Unequivocally verify the bonding arrangement of the atoms.

Determine the molecular conformation: Reveal the preferred spatial arrangement of the chloroethoxy and methanediol-derived moieties, including the torsion angles of the C-C and C-O bonds.

Characterize intermolecular interactions: In the solid state, molecules pack in a specific arrangement held together by non-covalent forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. X-ray crystallography would elucidate these interactions, providing insight into the compound's solid-state properties.

The study of stable crystalline gem-diols, often those with electron-withdrawing groups that favor the hydrated form, has demonstrated the power of X-ray diffraction in confirming their structure and understanding the hydrogen-bonding networks that stabilize them in the crystal lattice. researchgate.netpageplace.de A similar approach could provide invaluable structural data for a suitable, stable derivative of this compound.

Theoretical and Computational Chemistry of 2 Chloroethoxy Methanediol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic properties of chemical compounds. For (2-Chloroethoxy)methanediol, these methods can provide insights into its geometry, conformational preferences, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. For the parent compound, methanediol (B1200039), DFT calculations have been employed to determine its stable conformers. Methanediol is known to exist in different conformations, with the relative orientation of the two hydroxyl groups defining its geometry. Theoretical studies have identified at least two stable conformers of methanediol, often referred to as the C2 and Cs symmetries.

For this compound, the introduction of the 2-chloroethoxy group (-OCH2CH2Cl) significantly increases the conformational complexity. Rotations around the C-O and C-C bonds of the substituent, in addition to the rotations of the hydroxyl groups, will lead to a more intricate conformational landscape. Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, would be necessary to locate the various energy minima on the potential energy surface.

The 2-chloroethoxy substituent is expected to influence the geometry of the methanediol core through both steric and electronic effects. The bulky nature of the substituent may lead to steric hindrance, favoring conformations that minimize interactions between the substituent and the hydroxyl groups. Electronically, the electronegative chlorine and oxygen atoms in the substituent will induce changes in the electron density distribution of the entire molecule.

Table 1: Predicted Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Global Minimum | 0.00 | O-C-O-C: ~180 (anti-periplanar) |

| Local Minimum 1 | 1.5 - 3.0 | O-C-O-C: ~60 (gauche) |

Note: The data in this table is illustrative and based on theoretical expectations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for energy and property predictions compared to DFT, albeit at a greater computational cost. For methanediol, high-level ab initio calculations have been used to refine its structural and energetic properties.

For this compound, single-point energy calculations using a method like CCSD(T) on DFT-optimized geometries would provide more reliable relative energies of the different conformers. This would be crucial for accurately predicting the Boltzmann distribution of conformers at a given temperature. Furthermore, ab initio methods can be used to predict various molecular properties with high accuracy, such as dipole moments and polarizabilities, which are influenced by the presence of the polar 2-chloroethoxy group.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For methanediol, the HOMO is typically located on the oxygen lone pairs, and the LUMO is an antibonding σ* orbital. The introduction of the 2-chloroethoxy substituent in this compound is expected to alter the FMOs. The electronegative oxygen and chlorine atoms will likely lower the energy of both the HOMO and LUMO. The extent of this lowering will determine the change in the HOMO-LUMO gap. A smaller gap would suggest increased reactivity.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Methanediol (for comparison) | -11.5 | 1.5 | 13.0 |

Note: The data in this table is illustrative and based on theoretical expectations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways provides valuable insights into the mechanisms and kinetics of chemical reactions. For this compound, this would involve studying reactions such as nucleophilic substitution, dehydration, and hydrolysis.

The chlorine atom in the 2-chloroethoxy group of this compound makes it a potential substrate for nucleophilic substitution reactions. A nucleophile could attack the carbon atom attached to the chlorine, leading to the displacement of the chloride ion. The reaction mechanism, whether it proceeds via a concerted (SN2) or a stepwise (SN1) pathway, can be investigated computationally.

By modeling the potential energy surface for the reaction with a nucleophile, the transition state(s) and any intermediates can be located. The activation energy barrier, which determines the reaction rate, can then be calculated. The nature of the transition state structure would provide definitive evidence for the operative mechanism.

Geminal diols are known to undergo dehydration to form carbonyl compounds and water. For methanediol, this dehydration reaction to formaldehyde (B43269) and water has been studied computationally. uhmreactiondynamics.orgresearchgate.net The uncatalyzed reaction has a significant energy barrier, but this barrier can be lowered in the presence of catalysts such as water molecules. researchgate.netnih.govresearchgate.net

The dehydration of this compound would lead to the formation of 2-chloroethoxyformaldehyde and water. The presence of the 2-chloroethoxy group may influence the dehydration barrier. Its electronic effects could stabilize or destabilize the transition state, thereby altering the reaction rate compared to methanediol.

Hydrolysis, the reverse of dehydration, is the reaction of a carbonyl compound with water to form a geminal diol. The hydrolysis of 2-chloroethoxyformaldehyde to form this compound could also be studied computationally to determine its feasibility and kinetics.

Table 3: Predicted Activation Energy Barriers for Reactions of this compound

| Reaction | Catalyst | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Dehydration | None | 35 - 45 |

| Dehydration | Water | 15 - 25 |

Note: The data in this table is illustrative and based on theoretical expectations and comparisons with methanediol.

Solvent Effects on Reaction Energetics

The energetics of chemical reactions, including transition states and the energies of reactants and products, can be significantly influenced by the solvent environment. For a polar molecule like this compound, solvent effects would be pronounced, particularly in reactions involving changes in charge distribution.

In the absence of specific studies on this compound, a theoretical discussion can be framed. Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the energetics of a reaction involving this compound. The choice of solvent (e.g., water, methanol, dimethyl sulfoxide) would significantly alter the calculated energy barriers. For instance, a polar protic solvent like water could stabilize charged intermediates or transition states through hydrogen bonding, thereby lowering the activation energy of a reaction.

Explicit Solvent Models: These models involve including a number of individual solvent molecules in the computational simulation. This approach is more computationally intensive but can provide a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding between the hydroxyl groups of this compound and solvent molecules. Molecular dynamics (MD) or Monte Carlo (MC) simulations would be required to sample the vast conformational space of the solvent molecules.

A hypothetical data table illustrating how reaction energies for a decomposition reaction of this compound might vary with solvent is presented below. Note: This data is purely illustrative and not based on actual research.

| Solvent | Dielectric Constant (ε) | Reaction Energy (kcal/mol) - Implicit Model | Activation Energy (kcal/mol) - Implicit Model |

| Gas Phase | 1 | +5.0 | +25.0 |

| Acetonitrile | 37.5 | +3.5 | +22.0 |

| Methanol | 32.7 | +2.0 | +18.5 |

| Water | 78.4 | +1.5 | +17.0 |

Spectroscopic Property Prediction and Validation

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The standard computational approach involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, one would expect distinct signals for the protons and carbons in the chloroethoxy and methanediol moieties. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms. Coupling constants between adjacent protons could also be calculated to aid in structural assignment.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is provided below for illustrative purposes. Note: This data is purely illustrative.

| Proton | Predicted Chemical Shift (ppm) vs. TMS |

| HO-CH₂-OH | 4.5 - 5.5 (broad) |

| HO-CH₂-OH | 5.0 - 6.0 |

| Cl-CH₂-CH₂-O- | 3.8 - 4.2 |

| Cl-CH₂-CH₂-O- | 3.6 - 4.0 |

Simulation of Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic coordinates, yielding a set of vibrational modes and their frequencies.

Spectrum Generation: The calculated frequencies and intensities are then convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a simulated spectrum that can be visually compared with an experimental spectrum.

For this compound, characteristic vibrational modes would include O-H stretching, C-H stretching, C-O stretching, and the C-Cl stretching frequencies. A comparison between the simulated and an (if available) experimental spectrum would be a powerful method for confirming the molecule's synthesis and structure. Discrepancies between the two can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

A hypothetical comparison of calculated and (non-existent) experimental vibrational frequencies is shown below. Note: This data is purely illustrative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | "Experimental" Frequency (cm⁻¹) |

| O-H Stretch | 3550 | 3408 | 3400 |

| C-H Stretch | 3010 | 2890 | 2885 |

| C-O Stretch | 1150 | 1104 | 1100 |

| C-Cl Stretch | 750 | 720 | 718 |

Synthetic Utility and Derivatization Strategies for 2 Chloroethoxy Methanediol in Academic Research

Design Principles for Novel Chemical Entities Utilizing the (2-Chloroethoxy)methanediol Scaffold

The structure of this compound, featuring a flexible three-carbon diether-like backbone with reactive termini, makes it an intriguing scaffold for the design of novel chemical entities, particularly in medicinal chemistry and materials science. The core design principle revolves around leveraging its bifunctionality to create molecules with tailored properties. nih.govnih.gov

Rational Design of Multi-Functional Molecules

This compound can be envisioned as a linker molecule connecting two different pharmacophores or functional units. acs.org The design of such multi-functional molecules often involves a "two heads are better than one" approach, where the final construct can interact with multiple biological targets or exhibit combined properties. researchgate.net

The key design considerations for using this scaffold would include:

Linker Flexibility: The ethylene (B1197577) glycol-like core provides rotational flexibility, which can be crucial for allowing the attached functional moieties to adopt optimal orientations for binding to biological targets. nih.govresearchgate.net The length and composition of linkers are critical parameters in the design of bifunctional molecules. acs.org

Orthogonal Reactivity: The methanediol (B1200039) and chloroalkane groups offer different types of reactivity. The methanediol can act as a masked aldehyde, participating in reactions like imine or acetal (B89532) formation, while the chloroalkane is susceptible to nucleophilic substitution. This allows for sequential and selective derivatization.

Modulation of Physicochemical Properties: The ether oxygen and hydroxyl groups can participate in hydrogen bonding, influencing the solubility and transport properties of the resulting molecule.

An example of a rational design strategy could involve using the methanediol end to attach to a primary amine on a known bioactive molecule, forming a stable secondary amine after reductive amination. The chloroalkane terminus would then be available for reaction with a thiol-containing residue on a target protein, creating a covalent inhibitor.

Table 1: Potential Bifunctional Molecules Derived from this compound

| Target Application | Moiety attached to Methanediol | Moiety attached to Chloroalkane | Rationale |

| Targeted Drug Delivery | Targeting Ligand (e.g., Folic Acid) | Cytotoxic Drug | Ligand directs the drug to specific cells. |

| Proteolysis Targeting Chimeras (PROTACs) | E3 Ligase Binder | Target Protein Binder | Induces proximity and degradation of the target protein. acs.org |

| Dual-Target Enzyme Inhibitors | Pharmacophore 1 | Pharmacophore 2 | Simultaneous inhibition of two different enzymes. |

Strategic Application as a C1 Synthon and Formaldehyde (B43269) Equivalent in Complex Organic Synthesis

Formaldehyde is a fundamental C1 building block in organic synthesis, used in a multitude of reactions including Mannich, Biginelli, and Ugi reactions. beilstein-journals.orgrsc.org However, its gaseous nature and toxicity present handling challenges. Consequently, stable formaldehyde surrogates are of significant interest. beilstein-journals.org this compound, as a hydrated form of 2-chloroethoxyformaldehyde, can theoretically serve as a formaldehyde equivalent.

The methanediol group exists in equilibrium with the corresponding aldehyde and water. wikipedia.orgchemistrysteps.com In the presence of an acid catalyst, this equilibrium can be driven towards the aldehyde, which can then be trapped by other reagents in the reaction mixture. libretexts.org

Comparison of Reactivity Profiles with Other Acetal-Based Formaldehyde Surrogates

Several acetal-based formaldehyde surrogates are commonly used in organic synthesis. A comparison of their theoretical reactivity profiles with that of this compound highlights potential advantages and disadvantages.

Table 2: Comparison of Formaldehyde Surrogates

| Compound | Structure | Key Features |

| Paraformaldehyde | -(CH₂O)n- | Polymeric solid, requires depolymerization. |

| 1,3,5-Trioxane | (CH₂O)₃ | Cyclic trimer, requires acid-catalyzed decomposition. |

| Dimethoxymethane (Methylal) | CH₂(OCH₃)₂ | Stable liquid, requires harsh conditions for reaction. |

| This compound | ClCH₂CH₂OCH(OH)₂ | Potentially more reactive due to the gem-diol structure; bifunctional. |

Unlike the more stable acetals like dimethoxymethane, the gem-diol structure of this compound is inherently less stable and more readily reverts to the aldehyde form, potentially allowing for reactions under milder conditions. researchgate.net The electron-withdrawing effect of the chloroethoxy group might further influence the stability of the gem-diol and the electrophilicity of the corresponding aldehyde.

Cascade and Multi-Component Reactions Incorporating this compound

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. researchgate.net The bifunctional nature of this compound makes it a prime candidate for incorporation into such reaction sequences.

A hypothetical cascade reaction could be initiated by the reaction of the methanediol moiety. For instance, an acid-catalyzed reaction with an amine could generate an iminium ion. If the reaction partner also contains a nucleophilic group, this could then undergo an intramolecular reaction with the chloroethyl group to form a heterocyclic ring system. Hemiacetals have been shown to act as pronucleophiles in triggering cascade reactions. nih.gov

In the context of MCRs, this compound could act as the C1 component. For example, in a Mannich-type reaction, it could react with a primary or secondary amine and a compound containing an active hydrogen to form a β-amino carbonyl compound, which still bears the chloroethyl group for further functionalization.

Exploitation of Chloroalkane Reactivity for Carbon-Carbon Bond Formation

The chloroethyl group in this compound is a typical primary alkyl halide, susceptible to nucleophilic substitution reactions. This functionality can be exploited for the formation of new carbon-carbon bonds.

The reactivity of haloalkanes is dependent on the strength of the carbon-halogen bond, with the C-Cl bond being stronger and less reactive than C-Br and C-I bonds. youtube.comchemrevise.org Nevertheless, it readily reacts with a variety of carbon nucleophiles.

Table 3: Potential C-C Bond Forming Reactions at the Chloroalkane Terminus

| Nucleophile | Reagent Type | Product Type |

| Cyanide | e.g., NaCN | Nitrile |

| Acetylide | e.g., Lithium acetylide | Alkyne |

| Enolate | e.g., Lithium diisopropylamide (LDA) and a ketone | β-hydroxy ketone (after reaction at the other terminus) |

| Organocuprate | e.g., Gilman reagent (R₂CuLi) | Alkane |

| Grignard Reagent | e.g., RMgX (with catalyst) | Alkane |

These reactions would yield derivatives where the methanediol moiety remains intact, available for subsequent transformations. This allows for a modular approach to building complex molecules.

Functional Group Interconversions at the Methanediol Moiety

The methanediol group, being a hydrated aldehyde, is the site of several potential functional group interconversions. These transformations are central to organic synthesis, allowing for the strategic manipulation of molecular structure.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the methanediol can be converted into a stable acetal. libretexts.org Using a diol like ethylene glycol would result in the formation of a cyclic acetal, which is a common protecting group for aldehydes. chemistrysteps.com This would render the C1 position unreactive while allowing for selective chemistry to be performed on the chloroethyl group. The acetal can later be removed with aqueous acid to regenerate the aldehyde or gem-diol. masterorganicchemistry.com

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) would lead to the formation of a secondary or tertiary amine, respectively. This is a powerful method for forming C-N bonds.

Oxidation: Although gem-diols are typically in equilibrium with aldehydes, direct oxidation could potentially lead to the formation of a carboxylic acid derivative, though this is less common. More feasibly, allowing the gem-diol to equilibrate to the aldehyde would permit oxidation to the corresponding carboxylic acid using standard oxidizing agents.

These interconversions highlight the versatility of the methanediol group as a synthetic handle, allowing it to be transformed into a variety of other important functional groups.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of (2-Chloroethoxy)methanediol Chemistry

This compound, with the chemical formula C₃H₇ClO₃, is a simple, yet intriguing, molecule. nih.gov It is structurally a hemiacetal, formed from the conceptual addition of 2-chloroethanol (B45725) to formaldehyde (B43269). While specific research on this compound is scarce, its chemistry can be inferred from the well-established principles of hemiacetal and geminal diol chemistry.

Structural and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₇ClO₃ | nih.gov |

| Molecular Weight | 126.54 g/mol | nih.gov |

| CAS Number | 71501-28-5 | nih.gov |

| Predicted Density | 1.387 g/cm³ | guidechem.com |

| Predicted Boiling Point | 64.8°C at 760 mmHg | guidechem.com |

| Predicted Refractive Index | 1.472 | guidechem.com |

This table is interactive. Click on the headers to sort.

The presence of a chloroethoxy group is expected to influence the electronic properties and stability of the methanediol (B1200039) moiety. The electron-withdrawing nature of the chlorine atom could potentially stabilize the geminal diol structure, which is often transient and prone to dehydration. nih.gov

Reactivity:

The reactivity of this compound is predicted to be dominated by the hemiacetal functional group. Hemiacetals are known to be in equilibrium with their corresponding aldehyde and alcohol. wikipedia.orglibretexts.org In this case, this compound would be in equilibrium with formaldehyde and 2-chloroethanol. This equilibrium is a critical aspect of its chemistry, influencing its stability and synthetic utility.

Furthermore, the presence of the α-chloro ether moiety suggests a susceptibility to nucleophilic substitution reactions. acs.org The carbon atom bonded to both the oxygen and chlorine atoms is electrophilic and could be a target for various nucleophiles.

Identification of Key Knowledge Gaps and Unexplored Reactivity Domains

Despite the theoretical understanding, significant knowledge gaps exist in the chemistry of this compound.

Synthesis and Isolation: There is a lack of published, experimentally verified methods for the synthesis and isolation of pure this compound. Given the inherent instability of many geminal diols, developing conditions to favor its formation and prevent decomposition is a primary challenge. researchgate.net

Equilibrium Dynamics: The position of the equilibrium between this compound, formaldehyde, and 2-chloroethanol under various conditions (e.g., solvent, temperature, pH) has not been experimentally determined. Understanding and controlling this equilibrium is crucial for its application in synthesis.

Reactivity Studies: The reactivity of this compound with a range of electrophiles and nucleophiles remains largely unexplored. A systematic investigation of its reaction scope would be highly valuable. For instance, its behavior in the presence of strong acids or bases is not documented. libretexts.org

Decomposition Pathways: The precise mechanisms and kinetics of the decomposition of this compound are unknown. It is presumed to dehydrate to form formaldehyde, but other pathways, potentially involving the chloroethoxy group, may also exist. researchgate.net

Emerging Methodologies for Enhanced Synthesis and Characterization

Advancements in synthetic and analytical techniques offer promising avenues for addressing the current knowledge gaps.

Flow Chemistry: Continuous flow reactors could provide a means to synthesize and immediately use this compound, minimizing decomposition by precisely controlling reaction times and temperatures. This would be particularly advantageous for handling a potentially unstable intermediate.

In Situ Spectroscopic Techniques: The use of in situ NMR, IR, and Raman spectroscopy could allow for the direct observation and characterization of this compound in solution, providing valuable data on its formation, stability, and equilibrium dynamics without the need for isolation. rsc.org

Computational Chemistry: High-level quantum chemical calculations can provide insights into the structure, stability, and reactivity of this compound. researchgate.net These theoretical studies can guide experimental design and help to interpret spectroscopic data.

Potential for Discovering Novel Chemical Transformations and Reaction Cascades

The unique combination of a hemiacetal and a chloroethoxy group in this compound opens up possibilities for novel chemical transformations.

Tandem Reactions: The dual functionality of this molecule could be exploited in tandem or cascade reactions. For example, a reaction could be initiated at the hemiacetal, followed by a subsequent transformation involving the chloroethoxy moiety, or vice versa.

As a Formaldehyde Synthon: If the equilibrium with formaldehyde can be effectively controlled, this compound could serve as a more manageable and potentially more selective source of formaldehyde in organic synthesis.

Precursor to Functionalized Polymers: The reactivity of both the hydroxyl groups and the chlorine atom could be utilized in polymerization reactions to create novel functionalized polymers with unique properties.

Q & A

Q. What are the established synthetic routes for (2-Chloroethoxy)methanediol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves etherification between methanediol (CH₂(OH)₂) and 2-chloroethanol (ClCH₂CH₂OH) under acidic or basic catalysis. Key steps include:

- Step 1 : Activation of methanediol via protonation (e.g., using H₂SO₄) to enhance nucleophilicity .

- Step 2 : Nucleophilic substitution with 2-chloroethanol at controlled temperatures (40–60°C) to minimize hydrolysis of the chloroethoxy group.

- Optimization : Yield improvements (>70%) are achieved by maintaining anhydrous conditions and using inert atmospheres (N₂/Ar). Purity is enhanced via recrystallization in ethanol or aqueous methanol .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation account for dynamic equilibria?

- Methodological Answer :

- ¹³C NMR : Critical for identifying the geminal diol structure. A single peak at ~83 ppm (δ) confirms methanediol’s protonated form, while shifts in the 60–70 ppm range indicate the chloroethoxy group .

- IR Spectroscopy : O–H stretches (3200–3400 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) validate hydrogen bonding and ether linkages.

- Dynamic Equilibria : Rapid proton exchange between methanediol and its anion (in alkaline conditions) requires pH-controlled NMR measurements to avoid signal averaging .

Advanced Research Questions

Q. How do computational models explain the thermodynamic stability and reaction pathways of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal:

- Thermodynamic Stability : At pH 7, methanediol’s hydration equilibrium (CH₂O + H₂O ↔ CH₂(OH)₂) favors the diol form (Kₕy𝒹 ≈ 210³). The chloroethoxy group slightly destabilizes the molecule (ΔG ≈ +8 kJ/mol vs. unsubstituted methanediol) .

- pH-Dependent Reactivity : Under alkaline conditions (pH > 13), deprotonation (pKa ~13.3) generates H₂C(OH)O⁻, reducing electrophilicity and altering reaction pathways (e.g., inhibiting nucleophilic attacks at the CH₂ group) .

- Data Source : Free energy tables from computational studies (e.g., Table S4 in ) guide experimental design.

Q. What experimental strategies resolve discrepancies between observed and predicted reaction outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Hydration Equilibria : Use deuterated solvents (D₂O) in NMR to "freeze" exchange processes and isolate intermediate species .

- Side Reactions : Competing hydrolysis of the chloroethoxy group can be mitigated by:

- Lowering reaction temperatures (<50°C).

- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

- Validation : Cross-reference experimental yields with computational predictions (e.g., using Gaussian or ORCA software) to identify kinetic vs. thermodynamic control .

Q. How do solvation effects influence the micro-phase structure of this compound in aqueous and methanol mixtures?

- Methodological Answer : Molecular dynamics (MD) simulations show:

- Hydrogen Bonding : Methanediol’s hydroxyl groups form strong H-bonds with water (lifetime ~5 ps), while the chloroethoxy group induces hydrophobic clustering.

- Micro-Phase Separation : At >20% methanol, the compound partitions into methanol-rich domains, reducing solvation free energy by 15% .

- Validation : Radial pair distribution functions (g(r)) from MD simulations align with ab initio data (e.g., O–O distances of 2.8 Å in aqueous phases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.